molecular formula C13H19N3 B15319084 1-Methyl-5-(piperazin-1-yl)indoline

1-Methyl-5-(piperazin-1-yl)indoline

Cat. No.: B15319084
M. Wt: 217.31 g/mol
InChI Key: FDXVAQOCQXCYAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of 1-methylindole with piperazine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2.

    Reduction: H2/Pd-C, NaBH4.

    Substitution: Br2, Cl2, NO2+.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the molecule.

Scientific Research Applications

1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral and antimicrobial agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, while the piperazine ring enhances its binding affinity and selectivity. This dual interaction can modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methylindole: Lacks the piperazine ring, resulting in different pharmacological properties.

    5-(piperazin-1-yl)-2,3-dihydro-1H-indole: Similar structure but without the methyl group, affecting its biological activity.

Uniqueness

1-methyl-5-(piperazin-1-yl)-2,3-dihydro-1H-indole is unique due to the presence of both the indole and piperazine rings, which confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-methyl-5-piperazin-1-yl-2,3-dihydroindole

InChI

InChI=1S/C13H19N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-3,10,14H,4-9H2,1H3

InChI Key

FDXVAQOCQXCYAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)N3CCNCC3

Origin of Product

United States

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